molecular formula C13H11N3O B034739 1-Naphthylamine, N-(5-amino-2-oxazolyl)- CAS No. 102280-40-0

1-Naphthylamine, N-(5-amino-2-oxazolyl)-

Cat. No. B034739
M. Wt: 225.25 g/mol
InChI Key: GRNQAURYARKQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthylamine, N-(5-amino-2-oxazolyl)-, commonly known as 5-NO, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene and oxazole, and it has been found to possess several unique properties that make it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of 5-NO is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. Specifically, 5-NO has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antibacterial and antiviral effects.

Biochemical And Physiological Effects

In addition to its antibacterial and antiviral effects, 5-NO has been shown to have several other biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This may have potential applications in the treatment of hyperpigmentation disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-NO is its broad-spectrum antimicrobial activity, which makes it a valuable tool for researchers studying infectious diseases. Additionally, 5-NO has been shown to be relatively non-toxic, which makes it a safer alternative to some other antimicrobial agents. However, 5-NO has some limitations, including its low solubility in water and its potential to form toxic metabolites.

Future Directions

There are several potential future directions for research involving 5-NO. One area of interest is the development of new drugs and therapies based on the antibacterial, antiviral, and anti-inflammatory properties of 5-NO. Additionally, further studies are needed to fully understand the mechanism of action of 5-NO and its potential applications in the treatment of various diseases. Finally, researchers may also explore the use of 5-NO as a tool for studying the biosynthesis of nucleic acids and other metabolic pathways.

Synthesis Methods

The synthesis of 5-NO can be achieved through several methods, including the reaction of 2-naphthol with glyoxal in the presence of ammonia, or the reaction of 2-naphthol with formamide and ammonium acetate. These methods have been optimized to produce high yields of pure 5-NO, making it readily available for use in research.

Scientific Research Applications

5-NO has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, 5-NO has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

properties

CAS RN

102280-40-0

Product Name

1-Naphthylamine, N-(5-amino-2-oxazolyl)-

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-N-naphthalen-1-yl-1,3-oxazole-2,5-diamine

InChI

InChI=1S/C13H11N3O/c14-12-8-15-13(17-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2,(H,15,16)

InChI Key

GRNQAURYARKQCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N

Other CAS RN

102280-40-0

synonyms

5-Amino-2-(1-naphthylamino)oxazole

Origin of Product

United States

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